MRE-269

描述

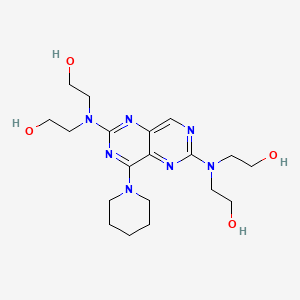

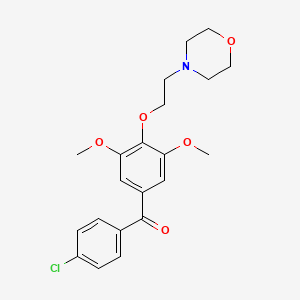

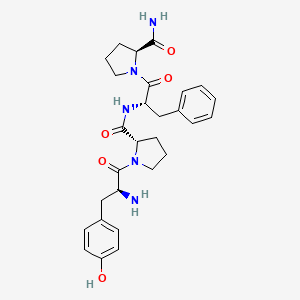

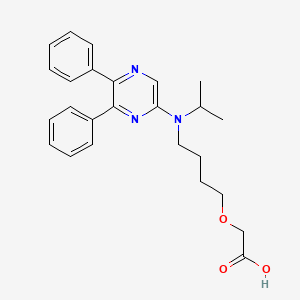

“(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid” is the main metabolite of the selective prostacyclin (PGI (2)) receptor (IP receptor) agonist selexipag . It is also known as ACT-333679 and MRE-269 . It is an orally available, long-acting nonprostanoid prostacyclin receptor (IP receptor) agonist prodrug . It is used for the treatment of pulmonary arterial hypertension .

Synthesis Analysis

The compound has been synthesized as a novel diphenylpyrazine derivative to overcome the short half-lives of prostacyclin (PGI (2)) and its analogs, which are useful for the treatment of various vascular disorders .Molecular Structure Analysis

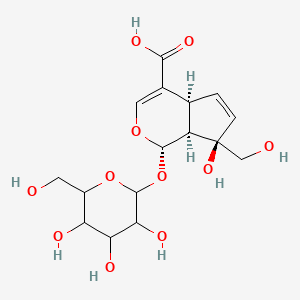

The molecular formula of the compound is C25H29N3O3 . It is a member of the class of pyrazines that carries two additional phenyl substituents at positions 5 and 6 on the pyrazine ring .Chemical Reactions Analysis

The compound is a prodrug of the active form {4- [ (5,6-diphenylpyrazin-2-yl) (isopropyl)amino]butoxy}acetic acid (this compound) .Physical And Chemical Properties Analysis

The molecular weight of the compound is 419.5 g/mol . The compound is solid in physical form .科学研究应用

肺动脉高压 (PAH) 治疗

MRE-269 是西力昔帕的活性代谢产物,是一种选择性 IP 受体激动剂 。它主要用于治疗 PAH,这是一种以肺动脉血压升高为特征的进行性疾病。通过靶向 IP 受体,this compound 诱导血管舒张,从而缓解 PAH 的症状并改善患者的生活质量。

血管舒张研究

研究表明,this compound 诱导大鼠肺外叶动脉 (EPA) 的内皮非依赖性血管舒张 。该应用对于理解血管舒张机制具有重要意义,并可能对开发各种心血管疾病的治疗方法产生影响。

cAMP 途径研究

观察到 this compound 和其他 IP 受体激动剂(包括依前列醇、依洛前列素、曲前列尼尔和贝前列素)可增加人肺动脉平滑肌细胞 (hPASMC) 中的 cAMP 水平 。该应用对于研究 cAMP 信号通路至关重要,该通路在许多生物学过程中发挥着至关重要的作用,包括细胞增殖、分化和凋亡。

抗炎和过敏研究

前列环素 (PGI2) 受体 (IP)(this compound 激活的受体)与血压调节、过敏和炎症反应相关 。this compound 对 IP 受体的选择性使其成为研究该受体在过敏性和炎症性疾病中作用的宝贵工具。

药物开发和选择性

对与 this compound 结合的 IP 受体进行的结构研究揭示了决定 this compound 优于曲前列尼尔等其他药物的选择性的关键残基 。该应用对于开发针对 IP 受体的新药至关重要,这些新药具有减少脱靶激活和不良反应。

分子识别研究

This compound 已被用于冷冻电镜 (cryo-EM) 研究中,以了解 IP 受体的分子识别和激活 。这些研究的见解可以帮助设计更有效和更具选择性的 IP 受体激动剂,从而可能产生更好的治疗剂。

作用机制

Target of Action

MRE-269, also known as ACT-333679, is an active metabolite of the drug Selexipag . It acts as a selective agonist of the prostacyclin (IP) receptor . The IP receptor plays a crucial role in vasodilation and inhibition of platelet aggregation .

Mode of Action

This compound interacts with the IP receptor, leading to its activation . This interaction results in an increase in vasodilation in the pulmonary circulation and a decrease in elevated pressure in the blood vessels supplying blood to the lungs .

Biochemical Pathways

The activation of the IP receptor by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) in human pulmonary artery smooth muscle cells (hPASMC) . This increase in cAMP levels results in vasodilation, which is beneficial in conditions like pulmonary arterial hypertension (PAH) .

Pharmacokinetics

Selexipag, the prodrug of this compound, is rapidly absorbed and hydrolyzed in vivo to form this compound . At steady state, the respective mean elimination half-life of Selexipag and this compound was found to be between 0.8 and 2.5 hours .

Result of Action

The activation of the IP receptor by this compound leads to significant relaxation of the pulmonary artery . This effect is only significant at high concentrations of above 10 μm . In addition, this compound has been found to be more effective at stopping the growth of lung cells from people with chronic thromboembolic pulmonary hypertension (CTEPH) than it is in healthy lung cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the vasorelaxant effects of this compound on rat small intralobar pulmonary artery (SIPA) and extralobar pulmonary artery (EPA) are the same, while other IP receptor agonists induce less vasodilation in SIPA than in EPA . This suggests that the anatomical location within the pulmonary system may influence the action of this compound.

安全和危害

属性

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMKCBWYCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153092 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475085-57-5 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACT-333679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACT-333679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。